3-Fluorocyclobutane-1-carbaldehyde

Description

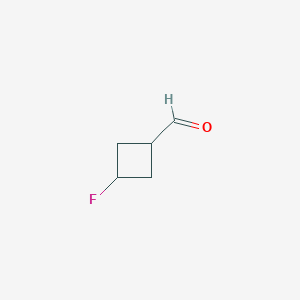

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGDFLZXBOFJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780295-33-1 | |

| Record name | 3-fluorocyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a bifunctional molecule that incorporates a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom.[1] This unique combination of features makes it a desirable building block for creating novel chemical entities with tailored physicochemical properties.[1]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 1780295-33-1 | [1][2][3] |

| 2694744-61-9 ((1r,3r)-isomer) | [4] | |

| Molecular Formula | C₅H₇FO | [1][2][3][4][5] |

| Molecular Weight | 102.11 g/mol | [1][2] |

| Canonical SMILES | C1C(C=O)CC1F | [2] |

| InChI Key | ZGGDFLZXBOFJBS-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Complexity | 76.1 | [1][2] |

Table 2: Spectroscopic Data Highlights

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (CHO) | δ ~9.5–10.0 ppm |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ |

| IR Spectroscopy | C–F stretch | ~1100–1250 cm⁻¹ |

Note: The data in this table represents typical ranges for the key spectroscopic signals.[1]

Synthesis and Experimental Protocols

The most common route for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] The selection of the oxidizing agent is a critical step to ensure a high yield and prevent over-oxidation to the carboxylic acid.[1]

Experimental Protocol: Oxidation of (3-fluorocyclobutyl)methanol

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

(3-fluorocyclobutyl)methanol

-

Anhydrous dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

-

Silica gel

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Dissolve (3-fluorocyclobutyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the aldehyde group, the fluorine atom, and the strained cyclobutane ring.

-

Aldehyde Reactivity: The aldehyde group is a versatile functional handle for various chemical transformations. The electron-withdrawing nature of the fluorine atom at the 3-position increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to its non-fluorinated counterpart.[1] Common reactions include:

-

Oxidation: Can be oxidized to 3-fluorocyclobutane-1-carboxylic acid.

-

Reduction: Readily reduced to (3-fluorocyclobutyl)methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

-

Cyclobutane Ring Reactivity: The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions, leading to the formation of more stable acyclic compounds.[1]

Diagram 2: Key Reactions of this compound

Caption: A diagram illustrating the primary reaction pathways of the aldehyde functional group.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The introduction of a fluorinated cyclobutane moiety can significantly influence the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity.

While there are no specific signaling pathways directly attributed to this compound itself, its derivatives have shown significant potential. A notable example is [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a radiolabeled amino acid analog used as a PET tracer for imaging brain tumors.[6] The synthesis of such compounds highlights the importance of 3-fluorocyclobutane precursors in developing advanced diagnostic and therapeutic agents.

Diagram 3: Role as a Building Block in Drug Discovery

Caption: The logical flow from a simple building block to complex, functional molecules.

Safety and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. If inhalation occurs, move to fresh air.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

Always consult the supplier's safety information and adhere to institutional safety protocols when handling this chemical.

References

- 1. This compound | 1780295-33-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1pchem.com [1pchem.com]

- 4. aablocks.com [aablocks.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Fluorocyclobutane-1-carbaldehyde

An In-depth Technical Guide on 3-Fluorocyclobutane-1-carbaldehyde

Introduction

This compound is a bifunctional organic compound that incorporates a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom.[1] This unique combination of structural features makes it a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials.[1] The presence of the fluorine atom significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the aldehyde's carbonyl carbon.[1] This heightened reactivity towards nucleophiles, coupled with the inherent ring strain of the cyclobutane core, makes it a versatile building block for a variety of chemical transformations.[1] Its applications include the synthesis of fluorinated analogs of biologically active molecules, contributing to the exploration of new chemical entities with desirable physicochemical properties for drug discovery.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The data is a combination of information from various chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇FO | [1][2][3] |

| Molecular Weight | 102.11 g/mol | [1][2][3] |

| CAS Number | 1780295-33-1 | [1][2][3] |

| Appearance | Not specified (likely liquid) | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Complexity | 76.1 | [1][3] |

| Canonical SMILES | C1C(CC1F)C=O | [3] |

| InChIKey | ZGGDFLZXBOFJBS-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis via Oxidation

The most common route for synthesizing this compound is through the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Objective: To synthesize this compound from (3-fluorocyclobutyl)methanol.

Materials:

-

(3-fluorocyclobutyl)methanol

-

Anhydrous dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

-

Silica gel

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve (3-fluorocyclobutyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the mild oxidizing agent (e.g., PCC, 1.5 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and other solid byproducts.

-

Wash the silica pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Synthesis workflow for this compound.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Objective: To elucidate the chemical structure using NMR, IR, and Mass Spectrometry.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.[1]

-

In the ¹H NMR spectrum, expect a characteristic aldehyde proton signal between δ 9.5–10.0 ppm.[1]

-

The ¹⁹F NMR will show a signal for the fluorine atom, typically in the range of δ -150 to -220 ppm.[1]

-

Analyze coupling constants (e.g., ³JHF and ²JHF) to determine stereochemistry.[1]

-

-

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an ATR accessory.

-

Acquire the IR spectrum.

-

Look for a strong absorption band around 1700 cm⁻¹ corresponding to the aldehyde C=O stretch and a band in the 1100–1250 cm⁻¹ region for the C–F stretch.[1]

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).

-

Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺).

-

Workflow for spectroscopic analysis of the compound.

Reactivity and Potential Applications

The aldehyde functional group serves as a versatile handle for numerous chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions.[1] The 3-fluorocyclobutane moiety is of significant interest in medicinal chemistry. For instance, the structurally related compound 1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid (Fluciclovine F-18) is a PET radiotracer used for imaging in oncology.[4][5] This highlights the potential of this compound as a key starting material for synthesizing advanced diagnostic agents and other biologically active molecules.

Logical pathway from building block to bioactive molecules.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of skin contact, wash immediately with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[6] In all cases of significant exposure, seek immediate medical attention.[6][7]

References

- 1. This compound | 1780295-33-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]

Synthesis of 3-Fluorocyclobutane-1-carbaldehyde from (3-fluorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-fluorocyclobutane-1-carbaldehyde from its precursor, (3-fluorocyclobutyl)methanol. The oxidation of the primary alcohol to the corresponding aldehyde is a critical transformation in the synthesis of various fluorinated building blocks for drug discovery and materials science. The presence of the strained cyclobutane ring and the fluorine atom necessitates the use of mild and selective oxidation methods to prevent over-oxidation to the carboxylic acid or degradation of the ring structure.

Introduction

This compound is a valuable synthetic intermediate, combining the unique conformational constraints of a cyclobutane ring with the reactivity of an aldehyde and the electronic properties of a fluorine atom.[1] This combination makes it a sought-after building block for the introduction of the 3-fluorocyclobutyl moiety into more complex molecules, which can significantly impact their biological activity and physicochemical properties. The most common and direct method for the preparation of this aldehyde is the oxidation of (3-fluorocyclobutyl)methanol.[1] The selection of the appropriate oxidizing agent and reaction conditions is paramount to achieving a high yield and purity of the desired product.

Oxidation Methodologies

Several mild oxidation methods are suitable for the conversion of primary alcohols to aldehydes without significant side reactions. For the synthesis of this compound, the following methods are recommended due to their high selectivity and tolerance for the strained, fluorinated carbocyclic core.

Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at room temperature.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This method is known for its high yields and compatibility with a wide range of functional groups. The reaction is performed at low temperatures, typically -78 °C, to ensure the stability of the reactive intermediates.

Parikh-Doering Oxidation

A variation of the activated DMSO oxidations, the Parikh-Doering oxidation employs the sulfur trioxide pyridine complex (SO₃·py) as the activating agent for DMSO. A key advantage of this method is that it can be conducted at or near room temperature, simplifying the experimental setup compared to the Swern oxidation.

Experimental Protocols

Table 1: Reagents and Typical Reaction Conditions

| Oxidation Method | Oxidizing/Activating Agent | Base | Solvent | Temperature | Typical Reaction Time |

| Dess-Martin | Dess-Martin Periodinane (DMP) | (Optional: Pyridine) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |

| Swern | Oxalyl Chloride, DMSO | Triethylamine (TEA) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1-2 hours |

| Parikh-Doering | SO₃·Pyridine complex, DMSO | Triethylamine (TEA) | Dichloromethane (DCM), DMSO | 0 °C to Room Temp. | 1-3 hours |

Experimental Workflow: General Oxidation of (3-fluorocyclobutyl)methanol

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

As specific yield and purity data for the target synthesis are not available, the following table provides a comparative summary of what can be expected for mild oxidations of primary alcohols to aldehydes.

Table 2: Expected Performance of Oxidation Methods

| Method | Typical Yield Range (%) | Key Advantages | Key Disadvantages |

| Dess-Martin | 85-95 | Mild conditions, simple work-up, commercially available reagent. | Reagent can be explosive, stoichiometric byproducts. |

| Swern | 80-95 | High yields, wide functional group tolerance. | Requires cryogenic temperatures, malodorous byproducts. |

| Parikh-Doering | 75-90 | Milder than Swern (no cryogenic temps), less malodorous byproducts. | May require excess reagents, can be slower. |

Signaling Pathways and Logical Relationships

The choice of oxidation method can be guided by several factors, including available equipment, scale of the reaction, and sensitivity of the starting material.

Caption: Decision-making flowchart for selecting a suitable oxidation method.

Conclusion

The synthesis of this compound from (3-fluorocyclobutyl)methanol is a key step in the development of novel fluorinated compounds. The choice of a mild oxidation method, such as Dess-Martin, Swern, or Parikh-Doering oxidation, is crucial for a successful transformation. While specific experimental data for this exact conversion is not widely published, the general protocols and considerations outlined in this guide provide a solid foundation for researchers to develop and optimize a robust synthetic route. Careful consideration of the reaction scale, substrate stability, and available laboratory infrastructure will guide the selection of the most appropriate and efficient oxidation methodology.

References

Spectroscopic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetic intermediate, 3-Fluorocyclobutane-1-carbaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The presence of a fluorine atom and the strained cyclobutane ring results in a complex and informative spectrum. Due to the presence of two substituents on the cyclobutane ring, cis and trans diastereomers of this compound can exist, which will influence the exact chemical shifts and coupling constants.[1]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by several key signals. The aldehydic proton is the most downfield signal, appearing between δ 9.5 and 10.0 ppm.[1] The protons on the carbons bearing the fluorine and aldehyde groups (H-3 and H-1, respectively) are shifted downfield due to the electronegativity of these substituents and are expected in the range of δ 3.0-5.0 ppm.[1] The remaining methylene protons of the cyclobutane ring (H-2 and H-4) will appear further upfield.[1]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-C=O | 9.5 - 10.0 | Triplet (t) or Doublet of Triplets (dt) | ³JHH ≈ 2-3 Hz |

| H-1 | 3.0 - 5.0 | Multiplet (m) | --- |

| H-2a, H-2b, H-4a, H-4b | Upfield of H-1 and H-3 | Multiplet (m) | --- |

| H-3 | 3.0 - 5.0 | Multiplet (m) | ²JHF (geminal), ³JHF (vicinal) |

Note: The exact multiplicities and coupling constants will be dependent on the cis/trans stereochemistry of the molecule.

Expected ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift greater than 190 ppm.[1] The carbon atom bonded to the fluorine (C-3) is also significantly downfield, typically appearing in the δ 70-90 ppm range.[1] A key feature of this signal is its splitting into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF).[1] The other ring carbons (C-1, C-2, and C-4) will have signals at higher field strengths.[1]

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constants (J, Hz) |

| C=O | > 190 | Singlet (s) | --- |

| C-1 | Upfield of C-3 | Doublet (d) | ²JCF |

| C-2, C-4 | Upfield of C-1 and C-3 | Doublet (d) | ³JCF |

| C-3 | 70 - 90 | Doublet (d) | ¹JCF |

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃).

-

Dissolution: Gently stir or vortex the mixture until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, undamaged 8-inch NMR tube. If any solid remains, filter the solution or carefully pipette the supernatant.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

-

Instrumentation: The spectra are acquired on a standard NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The relaxation delay should be sufficient to allow for full relaxation of the protons, especially for quantitative measurements.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is observed).

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the logical connections between the structure of this compound and its expected NMR spectral features.

Caption: Correlation of molecular structure with NMR signals.

References

Key Spectroscopic Features of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic features of 3-Fluorocyclobutane-1-carbaldehyde, a valuable bifunctional molecule in synthetic and medicinal chemistry. The presence of a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom results in a unique spectroscopic fingerprint, which is crucial for its characterization and quality control. This document summarizes expected quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. It also outlines general experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. It is important to note that the exact values can be influenced by the solvent used, the concentration, and the specific stereoisomer (cis or trans) present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |

| Aldehydic proton (CHO) | 9.5 – 10.0 | Triplet or Doublet of Triplets | ~2-3 (to H-1) |

| Methine proton (H-1) | 3.0 – 3.5 | Multiplet | JH1-H2a, JH1-H2b, JH1-H4a, JH1-H4b |

| Methine proton (H-3) | 4.8 – 5.4 | Multiplet (Doublet of Multiplets) | Large JH3-F (~50-60), JH3-H2a, JH3-H2b, JH3-H4a, JH3-H4b |

| Methylene protons (H-2, H-4) | 2.0 – 3.0 | Multiplets | Geminal and vicinal H-H and H-F couplings |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) (Hz) |

| Carbonyl carbon (C=O) | > 190 | Singlet | - |

| Fluorine-bearing carbon (C-3) | 70 – 90 | Doublet | ¹JC-F ≈ 180-220 |

| Aldehyde-bearing carbon (C-1) | 50 – 65 | Doublet | ²JC-F ≈ 20-30 |

| Methylene carbons (C-2, C-4) | 25 – 40 | Doublet | ²JC-F or ³JC-F ≈ 5-20 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Predicted Chemical Shift (δ) (ppm) vs. CFCl₃ | Predicted Multiplicity |

| Cyclobutyl Fluorine (C-F) | -180 to -220 | Multiplet |

Table 4: Key Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | ~1720-1740 | Strong |

| C-F stretch | ~1000-1150 | Strong |

| C-H stretch (aliphatic) | ~2850-3000 | Medium-Strong |

Table 5: Predicted Key Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Comments |

| 102 | [C₅H₇FO]⁺• | Molecular Ion (M⁺•) |

| 101 | [C₅H₆FO]⁺ | Loss of H• from the aldehyde |

| 74 | [C₄H₅F]⁺• | Loss of CO (decarbonylation) |

| 73 | [C₅H₆O]⁺• | Loss of HF |

| 55 | [C₄H₇]⁺ | Loss of CHO and F |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation fragment |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are general procedures and may require optimization based on the available instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for similar small molecules.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: ~12-16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

Process the data with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the internal standard.

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: ~220-250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096 (or more, depending on sample concentration).

-

-

Process the data similarly to the ¹H NMR spectrum.

4. ¹⁹F NMR Spectroscopy:

-

Acquire the spectrum using a spectrometer equipped with a fluorine probe.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single pulse.

-

Spectral width: ~250-300 ppm.

-

Reference: Use an external standard such as CFCl₃ (δ = 0.0 ppm) or an internal standard if compatible.

-

-

Process the data as with other NMR experiments.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.

-

Alternatively, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr plate, and allow the solvent to evaporate.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean KBr plates or the solvent used.

-

Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Number of scans: 16-32.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ether) into the GC system.

-

GC conditions should be optimized to achieve good separation from any impurities. A typical starting point would be a non-polar column (e.g., DB-5ms) with a temperature ramp from 50 °C to 250 °C.

2. Mass Analysis:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the resulting ions based on their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Molecular formula and weight of 3-Fluorocyclobutane-1-carbaldehyde

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Its unique structural combination of a strained cyclobutane ring, a reactive aldehyde functional group, and the modulating effects of a fluorine atom makes it a valuable building block for the synthesis of complex molecular architectures. The presence of fluorine can significantly influence the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the molecular and physical properties of this compound, a representative synthetic protocol, and an exploration of its chemical reactivity and potential applications in drug discovery.

Molecular and Physicochemical Properties

This compound, with the CAS number 1780295-33-1, is a bifunctional molecule that serves as a key synthetic intermediate.[1] The core data for this compound are summarized below. It is important to note that many of the physical properties are computationally derived due to a lack of extensive experimental data in publicly available literature.

Table 1: Core Molecular and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₇FO | [2] |

| Molecular Weight | 102.11 g/mol | [1][2] |

| CAS Number | 1780295-33-1 | [1][2] |

| Canonical SMILES | C1C(CC1F)C=O | [2] |

| InChI Key | ZGGDFLZXBOFJBS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Complexity | 76.1 | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | [1] |

Synthesis and Experimental Protocols

The most prevalent synthetic route to this compound involves the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] This precursor is generally more stable and less prone to side reactions than the target aldehyde.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

General Experimental Protocol: Oxidation of (3-Fluorocyclobutyl)methanol

This protocol is a representative procedure based on common organic chemistry transformations for the oxidation of primary alcohols to aldehydes.

Objective: To synthesize this compound via the oxidation of (3-fluorocyclobutyl)methanol.

Materials:

-

(3-Fluorocyclobutyl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of (3-fluorocyclobutyl)methanol (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The oxidizing agent (PCC, 1.5 eq, or DMP, 1.2 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or the periodinane byproducts. The filter cake is washed with additional DCM.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR).

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation of this compound.

Table 2: Spectroscopic Data Highlights

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (CHO) | δ ~9.5–10.0 ppm |

| Protons on C1 and C3 | δ ~3.0-5.0 ppm | |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | δ > 190 ppm |

| Carbon bearing fluorine (C-F) | δ ~70-90 ppm (doublet due to ¹JCF coupling) | |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹ |

| C–F stretch | ~1100–1250 cm⁻¹ |

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the reactivity of the aldehyde group and influenced by the fluorine atom and the cyclobutane ring.

Influence of Fluorine on Reactivity

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which propagates through the sigma bonds of the cyclobutane ring.[1] This effect makes the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more electrophilic.[1] Consequently, this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated analog.[1]

Caption: Logical flow of fluorine's influence on aldehyde reactivity.

Synthetic Utility

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including:

-

Oxidation to 3-fluorocyclobutane-1-carboxylic acid.

-

Reduction to (3-fluorocyclobutyl)methanol.

-

Reductive amination to form various amines.

-

Carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol reactions.

These transformations allow for the incorporation of the 3-fluorocyclobutane motif into a wide range of larger, more complex molecules.

Caption: Key synthetic transformations of the title compound.

Applications in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profile by improving metabolic stability, increasing binding affinity, and modifying lipophilicity. The 3-fluorocyclobutane moiety is considered a valuable scaffold in drug design. While direct applications of this compound are not extensively documented, its derivatives are of significant interest. For instance, 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine F 18), a PET imaging agent for brain tumors, is a prominent example of a bioactive molecule containing this core structure.[3] The synthesis of such complex molecules can rely on intermediates derived from this compound.

Safety and Handling

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a strained ring, a reactive aldehyde, and an electronegative fluorine atom provides a platform for creating novel molecular entities with potentially enhanced biological and physical properties. Further research into the experimental properties and reactivity of this compound will undoubtedly expand its applications in the development of next-generation pharmaceuticals and advanced materials.

References

Navigating the Synthesis and Supply of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

A critical building block for novel therapeutics and advanced materials, 3-Fluorocyclobutane-1-carbaldehyde is a bifunctional molecule prized by researchers in drug discovery and chemical synthesis. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key synthetic and reactive protocols, empowering scientists to effectively source and utilize this versatile compound.

Commercial Availability

This compound is accessible through various chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically available as a racemic mixture. Key supplier information is summarized below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Benchchem | 1780295-33-1 | C₅H₇FO | 102.11 | For research use only. |

| 1PlusChem | 1780295-33-1 | C₅H₇FO | 102.1069 | Purity of 95% is listed. |

| AA Blocks | 2694744-61-9 | C₅H₇FO | 102.1069 | This CAS number corresponds to the (1r,3r)-stereoisomer. |

Physicochemical and Spectroscopic Data

Understanding the properties of this compound is crucial for its application in synthesis. The following tables outline its key physicochemical and spectroscopic characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇FO | [1][2][3] |

| Molecular Weight | 102.11 g/mol | [1] |

| CAS Number | 1780295-33-1 | [1][2][3] |

| Appearance | Likely a liquid or low-melting solid | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (CHO) | δ ~9.5–10.0 ppm[4] |

| ¹H NMR | Protons on C1 and C3 | δ ~3.0-5.0 ppm[4] |

| ¹³C NMR | Carbonyl carbon (C=O) | δ > 190 ppm[4] |

| ¹³C NMR | Carbon bearing fluorine (C-F) | δ ~70–90 ppm (doublet due to ¹JCF coupling)[4] |

| ¹⁹F NMR | Fluorine signal | δ ~ -150 to -220 ppm[4] |

| IR Spectroscopy | Aldehyde C=O stretch | ~1700 cm⁻¹[4] |

| IR Spectroscopy | C–F stretch | ~1100–1250 cm⁻¹[4] |

Synthesis and Experimental Protocols

Experimental Protocol: Oxidation of an Alcohol to an Aldehyde (General Procedure)

-

Materials: (3-fluorocyclobutyl)methanol, oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane), anhydrous dichloromethane, silica gel, ethyl acetate, hexanes.

-

Procedure:

-

Dissolve (3-fluorocyclobutyl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent portion-wise at room temperature or 0 °C, depending on the chosen reagent's reactivity.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).

-

Filter the mixture through a pad of celite or silica gel to remove solid byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

Chemical Reactivity and Experimental Workflows

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atom at the 3-position enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.[4]

Reduction to Alcohol

The carbaldehyde can be readily reduced to the corresponding primary alcohol, (3-fluorocyclobutyl)methanol, using standard reducing agents.[4]

Experimental Protocol: Reduction of this compound

-

Materials: this compound, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), methanol or diethyl ether/tetrahydrofuran, dilute hydrochloric acid, ethyl acetate.

-

Procedure (using NaBH₄):

-

Dissolve this compound in methanol at 0 °C.

-

Slowly add sodium borohydride in portions.

-

Stir the mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-fluorocyclobutyl)methanol.

-

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with a defined double bond position.[6]

Experimental Protocol: Wittig Reaction with this compound (General Procedure)

-

Materials: this compound, a phosphonium ylide (Wittig reagent), an appropriate solvent (e.g., tetrahydrofuran, dichloromethane), a strong base if the ylide is not pre-formed (e.g., n-butyllithium).

-

Procedure:

-

If preparing the ylide in situ, suspend the corresponding phosphonium salt in the chosen solvent and add a strong base at low temperature.

-

To the solution of the ylide, add a solution of this compound dropwise at 0 °C or room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.[5]

-

Grignard Reaction

The addition of Grignard reagents to this compound allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.

Experimental Protocol: Grignard Reaction with this compound (General Procedure)

-

Materials: this compound, a Grignard reagent (e.g., methylmagnesium bromide), anhydrous diethyl ether or tetrahydrofuran, saturated aqueous ammonium chloride.

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the Grignard reagent dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the secondary alcohol.

-

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions discussed.

Caption: Synthetic approach to this compound.

Caption: Key reactions of this compound.

This guide serves as a foundational resource for researchers working with this compound. By providing a clear overview of its availability, properties, and synthetic utility, it aims to facilitate innovation in the development of new molecules with enhanced biological activity and material properties.

References

The Strategic Incorporation of 3-Fluorocyclobutane-1-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among the emerging building blocks showing significant promise is 3-Fluorocyclobutane-1-carbaldehyde. This technical guide provides an in-depth analysis of the potential applications of this versatile intermediate in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its synthesis, reactivity, and, most importantly, its role in the construction of innovative therapeutic agents. The strategic incorporation of the 3-fluorocyclobutane motif can lead to compounds with improved metabolic stability, conformational rigidity, and binding affinity, making it a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties and Synthetic Utility

This compound is a unique bifunctional molecule that marries the conformational constraints of a cyclobutane ring with the synthetic versatility of an aldehyde and the modulating effects of a fluorine atom. The presence of fluorine, a key element in modern drug design, can significantly influence a molecule's pKa, lipophilicity, and metabolic fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇FO | - |

| Molecular Weight | 102.11 g/mol | - |

| CAS Number | 1780295-33-1 | - |

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations crucial for the elaboration of complex molecular architectures. Key reactions include:

-

Reductive Amination: To introduce amine functionalities, a cornerstone of many bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of diverse scaffolds.

-

Grignard and Organolithium Additions: To create chiral secondary alcohols, introducing stereochemical complexity.

-

Oxidation: To furnish the corresponding carboxylic acid, a common pharmacophore.

Applications in Bioactive Molecule Synthesis

The 3-fluorocyclobutane moiety is increasingly recognized as a valuable bioisostere for various functional groups, offering a unique three-dimensional profile that can favorably impact ligand-receptor interactions.

As a Bioisostere for Improved Pharmacokinetics

The cyclobutane ring, with its puckered conformation, can serve as a non-planar bioisosteric replacement for more common groups like gem-dimethyl or phenyl rings. This can lead to improved metabolic stability by blocking sites of oxidative metabolism. The introduction of a fluorine atom further enhances this effect and can modulate the compound's overall electronic properties.

Conformational Restriction for Enhanced Potency

Incorporating the rigid cyclobutane scaffold into a drug candidate can reduce its conformational flexibility. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its biological target by minimizing the entropic penalty of binding.

Synthesis of PET Imaging Agents

A prominent application of the 3-fluorocyclobutane core is in the development of Positron Emission Tomography (PET) imaging agents. A key example is the synthesis of 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC) , also known as Fluciclovine.[1] This radiotracer is used for imaging in oncology, particularly for prostate cancer. While not a direct therapeutic, its synthesis highlights the utility of the 3-fluorocyclobutane scaffold in medically relevant molecules. The synthesis of FACBC typically involves the introduction of the amino and carboxyl groups onto a pre-formed 3-fluorocyclobutane core, for which this compound can be a potential precursor through multi-step synthesis.

Experimental Workflow for Potential FACBC Synthesis Precursor from this compound:

Caption: Potential synthetic route to a FACBC precursor.

Key Experimental Protocols

While specific, detailed protocols for the direct use of this compound in the synthesis of named, marketed drugs are not widely available in the public domain, general procedures for key transformations can be adapted.

General Procedure for Reductive Amination

Reductive amination is a cornerstone reaction for introducing amine functionalities.

Reaction Scheme:

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

A reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 3-fluorocyclobutylmethylamine derivative.

Logical Flow of Reductive Amination:

References

3-Fluorocyclobutane-1-carbaldehyde: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocyclobutane-1-carbaldehyde has emerged as a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the strained, fluorinated cyclobutane motif offers a unique combination of physicochemical properties, including altered lipophilicity, metabolic stability, and conformational rigidity, which are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with detailed experimental protocols for its preparation and key synthetic transformations. Furthermore, it highlights its application in the synthesis of biologically active molecules, with a special focus on the development of PET imaging agents for oncology.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇FO | |

| Molecular Weight | 102.11 g/mol | |

| CAS Number | 1780295-33-1 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Topological Polar Surface Area | 17.07 Ų | |

| Hydrogen Bond Acceptor Count | 1 |

Spectroscopic Data:

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

| Spectroscopic Technique | Characteristic Feature | Approximate Position |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 10.0 ppm |

| CH-F proton | δ 4.5 - 5.5 ppm (multiplet) | |

| CH-CHO proton | δ 3.0 - 3.5 ppm (multiplet) | |

| Cyclobutane CH₂ protons | δ 2.0 - 3.0 ppm (multiplets) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ >195 ppm |

| Carbon bearing fluorine (C-F) | δ 70 - 90 ppm (doublet, ¹JCF ≈ 200-250 Hz) | |

| Carbon bearing aldehyde (C-CHO) | δ 50 - 60 ppm | |

| Cyclobutane methylene carbons (CH₂) | δ 20 - 40 ppm | |

| ¹⁹F NMR | Fluorine signal | δ -180 to -220 ppm (multiplet) |

| IR Spectroscopy | Aldehyde C=O stretch | ~1720 - 1740 cm⁻¹ |

| C-F stretch | ~1000 - 1100 cm⁻¹ |

Synthesis of this compound

The most common and practical synthesis of this compound involves a three-step sequence starting from a commercially available precursor, followed by reduction and subsequent oxidation.

Experimental Protocols

Step 1: Synthesis of (3-Fluorocyclobutyl)methanol

-

Reaction: Reduction of 3-Fluorocyclobutane-1-carboxylic acid.

-

Reagents:

-

3-Fluorocyclobutane-1-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq) or Borane tetrahydrofuran complex (BH₃·THF) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (Nitrogen or Argon), a solution of 3-Fluorocyclobutane-1-carboxylic acid in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford (3-Fluorocyclobutyl)methanol.

-

-

Expected Yield: 85-95%

Step 2: Synthesis of this compound

-

Reaction: Swern Oxidation of (3-Fluorocyclobutyl)methanol.

-

Reagents:

-

(3-Fluorocyclobutyl)methanol (1.0 eq)

-

Oxalyl chloride ((COCl)₂) (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of (3-Fluorocyclobutyl)methanol in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

-

Triethylamine is added, and the reaction mixture is stirred for 15 minutes at -78 °C, then allowed to warm to room temperature.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed under reduced pressure to yield this compound.

-

-

Expected Yield: 70-85%

Reactivity and Synthetic Applications

The aldehyde functionality of this compound provides a versatile handle for a wide range of organic transformations, making it a key intermediate for the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making the aldehyde susceptible to attack by various nucleophiles.

Wittig Reaction

The Wittig reaction allows for the formation of a carbon-carbon double bond, providing access to a variety of substituted alkenes.

Experimental Protocol: Wittig Olefination

-

Reaction: Reaction with a phosphorus ylide.

-

Reagents:

-

This compound (1.0 eq)

-

(Triphenylphosphoranylidene)acetonitrile (1.2 eq)

-

Anhydrous toluene

-

-

Procedure:

-

To a solution of this compound in anhydrous toluene, (Triphenylphosphoranylidene)acetonitrile is added.

-

The reaction mixture is heated to reflux for 6-8 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated nitrile.

-

-

Expected Yield: 75-90%

Reductive Amination

Reductive amination provides a direct route to various primary and secondary amines, which are important functional groups in many biologically active compounds.

Experimental Protocol: Reductive Amination

-

Reaction: Reaction with a primary amine and a reducing agent.

-

Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

To a solution of this compound and benzylamine in DCE, a catalytic amount of acetic acid is added.

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride is added in one portion, and the reaction is stirred for an additional 12-16 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

-

Expected Yield: 60-80%

Application in Drug Discovery: The Case of [¹⁸F]FACBC

A prominent example of the utility of the 3-fluorocyclobutane scaffold in drug development is the synthesis of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) , also known as Fluciclovine.[1] This radiolabeled amino acid analog is a positron emission tomography (PET) agent approved for the imaging of recurrent prostate cancer and is also investigated for imaging other cancers, including brain tumors.[1]

The uptake of [¹⁸F]FACBC in cancer cells is primarily mediated by specific amino acid transporters that are often overexpressed in malignant tissues. The two main transporters involved are the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1) . The increased expression of these transporters in cancer cells leads to a higher accumulation of [¹⁸F]FACBC compared to normal cells, allowing for visualization of tumors by PET imaging.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, stemming from the combination of a strained cyclobutane ring and an electron-withdrawing fluorine atom, make it an attractive starting material for the synthesis of a wide range of complex molecules. The straightforward accessibility and the reactivity of its aldehyde group allow for diverse chemical transformations, enabling the construction of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The successful development of the PET imaging agent [¹⁸F]FACBC underscores the significant potential of this building block in the design of innovative diagnostic and therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stereochemistry and Isomerism in the Synthesis of 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and isomeric considerations in the synthesis of 3-Fluorocyclobutane-1-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The presence of two substituents on the cyclobutane ring introduces the possibility of cis and trans diastereomers, making stereocontrol a critical aspect of its synthesis.

Introduction

This compound is a bifunctional molecule that incorporates a strained cyclobutane ring, a reactive aldehyde group, and a fluorine atom. This combination of features makes it a highly sought-after intermediate for the synthesis of complex fluorinated molecules with potential biological activity. The fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, precise control over the stereochemistry of the 1,3-disubstituted cyclobutane core is paramount for structure-activity relationship (SAR) studies in drug discovery.

Stereoisomers of this compound

The two substituents on the cyclobutane ring, the fluorine atom and the carbaldehyde group, can be oriented on the same side (cis) or on opposite sides (trans) of the ring, leading to the formation of two diastereomers.

Caption: Diastereomers of this compound.

The puckered nature of the cyclobutane ring further complicates the conformational landscape of these isomers, influencing their relative stability and reactivity.

Synthetic Strategies and Stereocontrol

The synthesis of this compound typically involves a multi-step sequence, with the key challenges being the introduction of the fluorine atom and the aldehyde functionality with high stereoselectivity. A common and effective strategy involves the synthesis of a stereochemically defined precursor, (3-fluorocyclobutyl)methanol, followed by its oxidation to the desired aldehyde.

Synthesis of the Precursor: (3-Fluorocyclobutyl)methanol

A robust method for the preparation of the key alcohol intermediate starts from commercially available 3-oxocyclobutanecarboxylic acid. This approach allows for the selective synthesis of the cis and trans isomers of (3-fluorocyclobutyl)methanol.

Caption: Synthetic pathway to cis- and trans-(3-Fluorocyclobutyl)methanol.

Experimental Protocols:

-

Esterification of 3-Oxocyclobutanecarboxylic Acid: 3-Oxocyclobutanecarboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude ester is purified by distillation or chromatography.

-

Stereoselective Reduction of 3-Fluorocyclobutanone: The stereochemical outcome of the reduction of 3-fluorocyclobutanone is highly dependent on the choice of the reducing agent.

-

Synthesis of cis-(3-Fluorocyclobutyl)methanol: Reduction with sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature typically affords the cis-isomer as the major product. The hydride attacks the carbonyl group from the face opposite to the fluorine atom to minimize steric hindrance, leading to the cis configuration.

-

Synthesis of trans-(3-Fluorocyclobutyl)methanol: The use of a bulkier reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), favors the formation of the trans-isomer. The bulky reagent approaches from the less hindered face, resulting in the opposite stereochemistry.

-

| Reaction | Reagent | Major Product | Typical Diastereomeric Ratio (cis:trans) |

| Reduction of 3-Fluorocyclobutanone | NaBH₄ | cis-(3-Fluorocyclobutyl)methanol | > 9:1 |

| Reduction of 3-Fluorocyclobutanone | L-Selectride® | trans-(3-Fluorocyclobutyl)methanol | > 1:9 |

Oxidation to this compound

The final step in the synthesis is the oxidation of the precursor alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Several mild oxidation methods are suitable for this transformation.

Caption: Oxidation of (3-Fluorocyclobutyl)methanol to the corresponding carbaldehyde.

Experimental Protocols:

-

Pyridinium Chlorochromate (PCC) Oxidation: To a solution of cis- or trans-(3-fluorocyclobutyl)methanol in dichloromethane, pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel to remove chromium salts, and the solvent is evaporated to yield the crude aldehyde, which can be further purified by chromatography.

-

Dess-Martin Periodinane (DMP) Oxidation: The alcohol is dissolved in dichloromethane, and Dess-Martin periodinane is added at room temperature. The reaction is typically fast and clean. The workup involves quenching the reaction with a solution of sodium thiosulfate and sodium bicarbonate, followed by extraction and purification.

-

Swern Oxidation: This method involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine. This procedure is very mild and often gives high yields of the aldehyde.

| Oxidation Method | Reagents | Typical Yield | Stereochemical Integrity |

| PCC Oxidation | Pyridinium Chlorochromate | 70-85% | High |

| Dess-Martin Oxidation | Dess-Martin Periodinane | 85-95% | High |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 80-95% | High |

Data Presentation: Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished by nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons and the fluorine atom are particularly informative for assigning the stereochemistry.

Predicted ¹H NMR Data:

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| cis | -CHO | ~9.7 | t | ~1.5 |

| H-1 | ~3.2 | m | ||

| H-3 | ~5.1 | dddd | J(H,F) ≈ 48 | |

| H-2, H-4 | ~2.4-2.8 | m | ||

| trans | -CHO | ~9.8 | d | ~1.0 |

| H-1 | ~3.0 | m | ||

| H-3 | ~4.9 | dddd | J(H,F) ≈ 52 | |

| H-2, H-4 | ~2.3-2.7 | m |

Predicted ¹³C NMR Data:

| Isomer | Carbon | Chemical Shift (δ, ppm) | J(C,F) (Hz) |

| cis | C=O | ~202 | |

| C-1 | ~50 | ||

| C-3 | ~85 (d) | ~210 | |

| C-2, C-4 | ~35 (d) | ~20 | |

| trans | C=O | ~203 | |

| C-1 | ~52 | ||

| C-3 | ~84 (d) | ~215 | |

| C-2, C-4 | ~36 (d) | ~22 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

Separation of Diastereomers

If a stereoselective synthesis is not achieved, the separation of the cis and trans diastereomers is necessary. Due to their different physical properties, they can often be separated by standard laboratory techniques such as:

-

Column Chromatography: Silica gel chromatography is a common method for separating diastereomers. The difference in polarity between the cis and trans isomers can allow for their separation with an appropriate solvent system.

-

Gas Chromatography (GC): For analytical purposes and small-scale preparative separations, gas chromatography with a suitable column can effectively separate the volatile diastereomers.

-

Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.

Conclusion

The synthesis of stereochemically pure this compound is a challenging yet achievable goal through careful selection of synthetic routes and reaction conditions. The ability to selectively prepare both the cis and trans isomers is of great importance for the development of novel fluorinated compounds in the pharmaceutical and agrochemical industries. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field. Further exploration of enantioselective methods for the synthesis of this versatile building block will undoubtedly open up new avenues for the design of innovative and effective molecules.

Methodological & Application

Application Note: Oxidation of 3-Fluorocyclobutane-1-carbaldehyde to 3-Fluorocyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. Fluorinated carbocyclic scaffolds, such as the 3-fluorocyclobutane moiety, are of significant interest due to the unique conformational constraints and electronic properties imparted by the fluorine atom, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This application note provides a detailed protocol for the oxidation of 3-fluorocyclobutane-1-carbaldehyde to its corresponding carboxylic acid, a valuable building block for novel therapeutics. The Pinnick oxidation is highlighted as a mild and efficient method, well-suited for substrates bearing sensitive functional groups and sterically hindered centers.

Reaction Scheme

The oxidation of this compound to 3-fluorocyclobutane-1-carboxylic acid is depicted below:

Recommended Method: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO2) as the oxidant under mildly acidic conditions.[1][2] This method is particularly advantageous for the oxidation of aldehydes that are sensitive to harsher conditions or prone to epimerization.[2] The reaction proceeds through a chlorous acid intermediate, which selectively oxidizes the aldehyde to the carboxylic acid.[1] A scavenger, such as 2-methyl-2-butene, is typically added to quench the byproduct hypochlorous acid (HOCl), which can otherwise lead to undesired side reactions.[3]

Quantitative Data Summary

The following table summarizes representative data for the Pinnick oxidation of this compound.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | 3-Fluorocyclobutane-1-carboxylic acid | [4] |

| Molecular Formula | C₅H₇FO₂ | N/A |

| Molecular Weight | 118.11 g/mol | N/A |

| Typical Yield | >95% (based on similar substrates) | [3] |

| Purity | >98% (by NMR) | N/A |

Spectroscopic Characterization Data of 3-Fluorocyclobutane-1-carboxylic acid

| Technique | Data | Reference |

| ¹H NMR | Expected signals for cyclobutyl protons and the carboxylic acid proton. | [5] |

| ¹³C NMR | Expected signals for the cyclobutyl carbons, including the carbon bearing the fluorine and the carboxyl carbon. | [5] |

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-F stretch. | [5] |

| Mass Spec (HRMS) | Calculated m/z for C₅H₇FO₂. | [5] |

Experimental Protocol: Pinnick Oxidation

This protocol is a representative procedure adapted from established methods for the Pinnick oxidation of aldehydes.[1][3]

Materials:

-

This compound

-

Sodium chlorite (NaClO₂, technical grade, 80%)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-